Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Overview
Description
Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a chemical compound with the molecular formula C11H13NO4. It is a derivative of benzo[b][1,4]dioxine, a heterocyclic compound containing a benzene ring fused with a dioxine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate, which is then subjected to nitration to form ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate. This nitro compound is subsequently reduced to yield the desired amino compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amino compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and peroxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Lacks the amino group, making it less reactive in certain biochemical assays.
Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is unique due to the presence of both an amino group and a dioxine ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 6-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-14-11(13)7-5-9-10(6-8(7)12)16-4-3-15-9/h5-6H,2-4,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFKMTGYJADMCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1N)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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